molecular formula C17H24N2O7 B3089918 tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate CAS No. 1202571-31-0

tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate

Cat. No. B3089918
Key on ui cas rn: 1202571-31-0
M. Wt: 368.4 g/mol
InChI Key: CPRNELQIIKKNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006426B2

Procedure details

tert-Butyl 5-hydroxypentylcarbamate (950 mg, 4.67 mmol) was dissolved in EtOAc, 4-nitrophenyl carbonochloridate (1.130 g, 5.14 mmol) was added, the mixture cooled on an icebath, triethylamine (0.85 mL, 6.07 mmol) was added with stirring and the mixture gradually allowed to reach rt and stirred overnight. The mixture was transferred to a separatory funnel with EtOAc and H2O, and shaken. The organic phase was extracted with 1N HCl, H2O, NAHCO3 (aq., sat.), H2O (twice), brine, dried over Mg2SO4, filtered and concentrated. The residue was purified by chromatography (mixtures of petroleum ether and EtOAc) to afford compound 1.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].[C:15](Cl)(=[O:26])[O:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1.C(N(CC)CC)C.O>CCOC(C)=O>[N+:23]([C:20]1[CH:21]=[CH:22][C:17]([O:16][C:15]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])=[O:26])=[CH:18][CH:19]=1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
OCCCCCNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)Cl
Step Three
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to reach rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
shaken
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 1N HCl, H2O, NAHCO3 (aq., sat.), H2O (twice), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (mixtures of petroleum ether and EtOAc)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC(=O)OCCCCCNC(OC(C)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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